blasticidin A

Vue d'ensemble

Description

Blasticidin A is a derivative of the antibiotic blasticidin S, which is produced by the bacterium Streptomyces griseochromogenes. It exhibits potent antifungal and cytotoxic properties. Unlike its parent compound, blasticidin A shows strong inhibitory activity towards aflatoxin production by Aspergillus parasiticus without significant toxicity to mice when administered orally. The structure of blasticidin A, characterized by NMR and chemical degradation experiments, is a tetramic acid derivative with a highly oxygenated long alkyl chain, similar to aflastatin A (Sakuda et al., 2000).

Synthesis Analysis

The synthesis of blastidic acid, a component amino acid in blasticidin S (and by extension, related to blasticidin A), has been achieved through methods starting from α,γ-diaminobutyric acid. The synthesis involves elongation of the carbon chain of the starting amino acid, followed by N-methylation and amidination of an ω-amino group, demonstrating the complex synthetic routes required for components of these antibiotics (Nomoto & Shimoyama, 2001).

Molecular Structure Analysis

The crystal and molecular structure of blasticidin S hydrochloride pentahydrate, closely related to blasticidin A, has been solved, revealing an anti conformation for the nucleoside base and a half-chair conformation for the 2',3'-unsaturated pyranosyl sugar. This detailed structural analysis provides insight into the antibiotic functions common to blasticidin S and potentially blasticidin A, highlighting the division of hydrophilic and hydrophobic groups on opposite sides of the molecule (Swaminathan et al., 1981).

Chemical Reactions and Properties

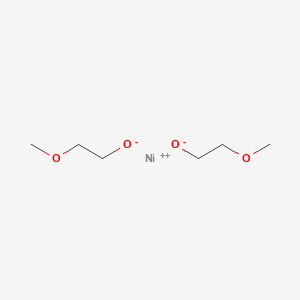

Blasticidin S and its derivatives, including blasticidin A, exhibit unique chemical reactions, particularly in their interaction with copper ions. Blasticidin S binds efficiently to Cu(II) ions, potentially preventing DNA from metal-induced damage, a property that might extend to blasticidin A given their structural similarities. This interaction has implications for the use of blasticidin S in areas with serious copper contamination and suggests a protective role against metal toxicity (Stokowa-Sołtys & Jeżowska-Bojczuk, 2013).

Physical Properties Analysis

The physical properties of blasticidin A, isolated as a calcium-chelated compound, include a melting point of 165.5-166.5°C and specific UV absorption maxima in 50% methanol. These properties, alongside its specific optical rotation in pyridine, contribute to our understanding of blasticidin A's physicochemical characteristics, which are essential for its identification and purity assessment (Kono et al., 1968).

Chemical Properties Analysis

Blasticidin A's structure, characterized by multiple chiral centers and a complex molecular framework, indicates its chemical versatility and potential for interaction with biological systems. The inhibitory mechanism of blasticidin A on aflatoxin production, involving the specific targeting of fungal biosynthetic pathways, showcases its unique chemical properties. This mechanism is attributed to its ability to disrupt protein synthesis in fungi, a property potentially shared with its derivatives and closely related compounds (Yoshinari et al., 2010).

Applications De Recherche Scientifique

Blasticidin S and its Biosynthesis : Blasticidin S, closely related to blasticidin A, is a potent antifungal and cytotoxic antibiotic produced by Streptomyces griseochromogenes. The biosynthesis of blasticidin S involves three distinct structural components: a cytosine base, an amino deoxyglucuronic acid, and N‐methyl β‐arginine. This study focused on cloning the blasticidin S biosynthesis gene cluster and characterizing the involved components (Cone et al., 2003).

Blasticidin S-Resistance in Mammalian Cells : The blasticidin S-resistance gene (bsr), derived from Bacillus cereus, has been used as a selectable marker for mammalian cells. This gene can integrate into the genome and confer resistance to blasticidin S, making it a valuable tool in molecular biology (Izumi et al., 1991).

Engineering a Blasticidin S-Producing Strain : Research on Streptomyces lividans has shown that it can be genetically modified to produce blasticidin S. The study identified a blasticidin S deaminase in S. lividans, which was responsible for converting blasticidin S to an inactive form. Modifying this gene enabled the production of active blasticidin S (Li et al., 2013).

Blasticidin S Binding to Cu(II) Ions : Blasticidin S can bind copper ions, potentially influencing copper contamination in soils where rice is cultivated. This interaction might affect the human population consuming rice-based diets (Stokowa-Sołtys & Jeżowska‐Bojczuk, 2013).

Blasticidin S in Molecular Biology : Blasticidin S has been used as a selective reagent in transformation systems for various organisms. Its inhibitory effect on protein synthesis in both prokaryotes and eukaryotes makes it a useful tool in molecular genetic studies (Kimura & Yamaguchi, 1996).

Inhibition of Aflatoxin Production by Blasticidin A : Blasticidin A has shown strong inhibitory activity towards aflatoxin production by Aspergillus parasiticus. This antibiotic is a tetramic acid derivative and can significantly reduce aflatoxin production even at low concentrations (Sakuda et al., 2000).

Metabolic Pathway of Blasticidin S in Aspergillus flavus : This study identified the metabolic pathway of blasticidin S in Aspergillus flavus and its role in inhibiting aflatoxin production. The results suggest that specific components of blasticidin S are crucial for its inhibitory activity (Yoshinari et al., 2013).

Safety And Hazards

Orientations Futures

Recent advances in genome sequencing technology have rapidly clarified the biosynthesis of nucleoside antibiotics . This has made it possible to discover new nucleoside antibiotics by genome mining methods . A new natural product analog of blasticidin S has been identified, which exhibits up to 16-fold-improved potency against a range of laboratory and clinical bacterial strains .

Propriétés

IUPAC Name |

1-methyl-3-[1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[3,4,5,6-tetrahydroxy-6-(2-hydroxydodecyl)oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H107NO23/c1-9-10-11-12-13-14-15-16-17-35(60)27-58(81)56(79)55(78)53(76)46(82-58)26-44(69)52(75)54(77)51(74)43(68)24-38(63)22-36(61)21-37(62)23-39(64)32(5)49(72)33(6)40(65)25-41(66)34(7)50(73)42(67)20-30(3)18-29(2)19-31(4)48(71)47-45(70)28-59(8)57(47)80/h19,29-30,32-44,46,49-56,60-69,71-79,81H,9-18,20-28H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBSMETZVCGSHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CC1(C(C(C(C(O1)CC(C(C(C(C(CC(CC(CC(CC(C(C)C(C(C)C(CC(C(C)C(C(CC(C)CC(C)C=C(C)C(=C2C(=O)CN(C2=O)C)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H107NO23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1186.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 76169554 | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![But-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1149482.png)

![5-Oxa-2-aza-spiro[3.4]octane](/img/structure/B1149483.png)

![1H-cyclopenta[c]pyrrol-4-one](/img/structure/B1149489.png)